molecular formula C28H36N2O5 B14093451 (2R, 3'S) Benazepril tert-butyl ester D5

(2R, 3'S) Benazepril tert-butyl ester D5

Cat. No.: B14093451
M. Wt: 485.6 g/mol
InChI Key: QNLLWVSHZXSUNF-YYHCRTJVSA-N
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Description

(2R, 3’S) Benazepril tert-butyl ester D5 is a deuterated ester of benazepril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterated form, indicated by the “D5” in its name, means that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s metabolic stability and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R, 3’S) Benazepril tert-butyl ester D5 typically involves the deuteration of benazepril tert-butyl ester. The process begins with the preparation of benazepril tert-butyl ester, which is then subjected to deuteration using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of (2R, 3’S) Benazepril tert-butyl ester D5 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R, 3’S) Benazepril tert-butyl ester D5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benazepril oxides, while reduction can produce benazepril alcohols .

Scientific Research Applications

(2R, 3’S) Benazepril tert-butyl ester D5 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2R, 3’S) Benazepril tert-butyl ester D5 is similar to that of benazepril. It inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound helps to lower blood pressure and reduce the workload on the heart. The deuteration enhances its metabolic stability, potentially leading to improved pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R, 3’S) Benazepril tert-butyl ester D5 is unique due to its deuteration, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterparts. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H36N2O5

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl 2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate

InChI

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23?/m0/s1/i6D,7D,8D,11D,12D

InChI Key

QNLLWVSHZXSUNF-YYHCRTJVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C)[2H])[2H]

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C

Origin of Product

United States

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